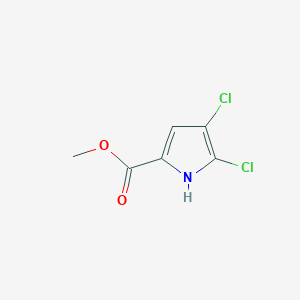

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFVSOPGBXZRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469477 | |

| Record name | Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-12-2 | |

| Record name | Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

-

Stoichiometry : 2 equivalents of NCS per equivalent of substrate.

-

Reaction Time : 2 hours for complete conversion (monitored by NMR).

Post-reaction workup involves partitioning between water and dichloromethane, followed by washing with saturated sodium bicarbonate and brine. Purification via flash chromatography (hexane/ethyl acetate 4:1) yields the target compound in 61–68% isolated yield. Challenges include the separation of regioisomers, necessitating optimized chromatographic conditions.

Friedel-Crafts Acylation and Wolff–Kishner Reduction

An alternative pathway employs Friedel-Crafts acylation of pyrrole-2-carbaldehyde followed by Wolff–Kishner reduction to generate trichloroacetylpyrrole intermediates (Scheme 1).

Synthetic Steps

-

Friedel-Crafts Acylation : Pyrrole-2-carbaldehyde reacts with trichloroacetyl chloride in the presence of AlCl₃, yielding 2-(trichloroacetyl)-1H-pyrrole.

-

Monochlorination : NCS-mediated chlorination at room temperature introduces a single chlorine atom, with crystallization from dichloromethane providing pure product in 61% yield.

-

Esterification : The acylated intermediate undergoes methanolysis under acidic conditions to form the methyl ester.

This method avoids laborious separation steps but requires careful handling of moisture-sensitive reagents.

Phosphorus Pentachloride-Mediated Chlorination

Phosphorus pentachloride (PCl₅) offers a cost-effective chlorination route for N-substituted 5-oxoproline esters (Table 1).

Procedure

-

Reagent : Excess PCl₅ in dichloromethane at reflux (12 hours).

-

Workup : Hydrolysis with aqueous NaOH followed by acidification yields 4,5-dichloro-1H-pyrrole-2-carboxylic acid, which is esterified using methanol/H₂SO₄.

Table 1: Key Reaction Parameters for PCl₅ Method

| Parameter | Value |

|---|---|

| Temperature | Reflux (40°C) |

| Reaction Time | 12 hours |

| Yield (Overall) | 54% |

| Purity (HPLC) | >95% |

This method is notable for its scalability but generates stoichiometric HCl, requiring robust gas scrubbing systems.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction constructs the pyrrole ring de novo, enabling flexibility in substituent placement (Scheme 2).

Methodology

-

Michael Addition : A 3-bromo-4,5-dichloropyrrole undergoes N-alkylation with a specialized Michael acceptor containing an allylic leaving group.

-

Cyclization : Treatment with ammonium acetate in ethanol induces cyclization, forming the bicyclic pyrrole core.

-

Esterification : Final methanolysis under acidic conditions installs the methyl ester.

Advantages :

-

Enables access to structurally diverse analogs.

-

Avoids pre-functionalized pyrrole starting materials.

Limitations :

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| NCS Chlorination | 61–68 | 98 | Moderate | High |

| Friedel-Crafts/Wolff–Kishner | 54 | 95 | High | Moderate |

| PCl₅ Chlorination | 54 | 95 | High | Low |

| Paal-Knorr Synthesis | 35–42 | 90 | Low | High |

The NCS method balances yield and purity, making it preferable for laboratory-scale synthesis. Industrial applications favor the PCl₅ route due to lower reagent costs, despite environmental concerns.

Mechanistic Insights and Regioselectivity

Chlorination regioselectivity in pyrroles is governed by electronic and steric factors:

-

Electron-Deficient Positions : The 4- and 5-positions of pyrrole-2-carboxylates are more susceptible to electrophilic attack due to resonance stabilization of the intermediate σ-complex.

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance NCS reactivity by stabilizing the transition state.

Density functional theory (DFT) calculations support preferential chlorination at the 4-position, followed by 5-position substitution, consistent with experimental observations.

Challenges and Mitigation Strategies

Isomer Separation

Co-elution of 4,5-dichloro and 3,4-dichloro isomers during chromatography is addressed by:

Byproduct Formation

Over-chlorination produces trichloro derivatives, minimized by:

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in the development of novel compounds .

Comparison with Similar Compounds

The compound can be compared with other halogenated pyrroles, such as methyl 4,5-dibromo-1H-pyrrole-2-carboxylate and methyl 4,5-difluoro-1H-pyrrole-2-carboxylate. Each variant exhibits distinct chemical reactivity due to the different halogen substituents, which can affect their utility in synthetic pathways.

| Compound | Halogen Substituents | Unique Features |

|---|---|---|

| Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate | Cl | Intermediate for drug synthesis |

| Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | Br | Higher reactivity in electrophilic substitutions |

| Methyl 4,5-difluoro-1H-pyrrole-2-carboxylate | F | Enhanced stability and lower reactivity |

Biological Applications

Antimicrobial Properties

Research has indicated that methyl 4,5-dichloro-1H-pyrrole-2-carboxylate exhibits potential antimicrobial activity. It has been investigated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Case Study: Antibacterial Activity

In a recent study, derivatives of this compound were synthesized and tested for their inhibitory effects on bacterial topoisomerases. The results showed that certain derivatives displayed potent antibacterial activity with minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

Pharmaceutical Development

Lead Compound for Drug Design

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is being explored as a lead compound for the development of new pharmaceuticals. Its structure allows it to serve as a precursor for various drug candidates targeting diseases such as cancer and inflammatory conditions .

Inhibitors of Poly(ADP-ribose)polymerase (PARP)

Compounds derived from methyl 4,5-dichloro-1H-pyrrole-2-carboxylate have been identified as inhibitors of PARP enzymes, which are crucial in cancer therapy. These inhibitors can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities .

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Ethyl 4,5-Dichloro-1H-pyrrole-2-carboxylate (CAS: 848499-08-1)

4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid

Methyl 4,5-Dipropyl-1H-pyrrole-2-carboxylate (CAS: 918827-33-5)

Table 1: Molecular Properties Comparison

Key Structural Differences :

- Halogenation: The dichloro derivatives exhibit higher electrophilicity compared to mono-chloro or non-halogenated analogues, enhancing reactivity in substitution reactions .

- Ester Group: Ethyl vs.

- Substituent Bulk: Dipropyl analogues (e.g., C₁₂H₁₉NO₂) lack halogens but introduce steric bulk, reducing reactivity while increasing hydrophobicity .

Biological Activity

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is characterized by the presence of two chlorine atoms on the pyrrole ring and an ester functional group. Its synthesis often involves substitution reactions where the chlorine atoms can be replaced by various nucleophiles, such as amines or thiols, making it a versatile intermediate in organic synthesis .

Biological Activity

Antimicrobial Properties

Research indicates that methyl 4,5-dichloro-1H-pyrrole-2-carboxylate exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, likely due to its ability to disrupt cellular processes . The exact mechanism remains under investigation, but it may involve interference with enzyme functions critical for bacterial survival.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The molecular docking studies indicate that it interacts with targets involved in cancer progression .

The biological activity of methyl 4,5-dichloro-1H-pyrrole-2-carboxylate can be attributed to its ability to act as an inhibitor of certain enzymes. For instance, it may interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes and cancer development. Preliminary studies suggest that the compound could inhibit COX-2 selectively, which is a target for anti-inflammatory drugs .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | HeLa Cells | 10 | |

| COX-2 Inhibition | RAW 264.7 Macrophages | 8.7 |

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of pyrrole derivatives, methyl 4,5-dichloro-1H-pyrrole-2-carboxylate was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations below 20 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity in treated cells .

Q & A

Q. What are the established synthetic routes for Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate?

Methodological Answer: The compound is typically synthesized via esterification or substitution reactions. A common approach involves:

Chlorination : Reacting 1H-pyrrole-2-carboxylic acid derivatives with chlorinating agents (e.g., POCl₃ or Cl₂) to introduce dichloro substituents at the 4,5-positions.

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer :

- ¹H/¹³C NMR : The methyl ester group appears as a singlet near δ 3.8–4.0 ppm (¹H) and δ 50–55 ppm (¹³C). The pyrrole protons (1H) resonate downfield (δ 6.0–7.0 ppm) due to conjugation with electron-withdrawing groups .

- Mass Spectrometry : Exact mass (193.0102 g/mol) confirms molecular formula C₆H₅Cl₂NO₂. High-resolution MS (HRMS) is critical to distinguish isotopic patterns of chlorine .

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) validate the ester and pyrrole moieties.

Q. What safety precautions are required when handling this compound?

Methodological Answer :

- Hazard Data : Classified as harmful (H302: ingestion, H315/H319: skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation .

- Storage : Store in a cool, dry place away from oxidizers. Incompatible with strong bases due to ester hydrolysis risks.

Advanced Research Questions

Q. How is the crystal structure of this compound determined, and what challenges arise?

Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL) for refinement. Challenges include:

| Parameter | Typical Values |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 (high-resolution data) |

| H-bond Length | 2.8–3.0 Å (N-H···O) |

Q. How do hydrogen-bonding patterns influence its supramolecular assembly?

Methodological Answer :

Q. How do structural modifications (e.g., chloro substituents) affect reactivity in medicinal chemistry?

Methodological Answer :

- Electron-Withdrawing Effects : The 4,5-dichloro groups increase electrophilicity at the pyrrole ring, enabling nucleophilic substitution (e.g., Suzuki coupling). This property is exploited in drug candidates targeting kinase inhibition .

- Bioavailability : Increased lipophilicity (logP ~2.5) improves membrane permeability but may reduce solubility.

Q. How to resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to detect impurities. Discrepancies in NMR δ values may arise from solvent (DMSO vs. CDCl₃) or tautomerism .

- Reaction Optimization : Vary catalysts (e.g., DMAP for esterification) or temperature to improve yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.